![molecular formula C28H34N4O9 B13861593 6,6',7,7'-Tetrakis(2-methoxyethoxy)-4H-[3,4'-biquinazolin]-4-one](/img/structure/B13861593.png)
6,6',7,7'-Tetrakis(2-methoxyethoxy)-4H-[3,4'-biquinazolin]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’,7,7’-Tetrakis(2-methoxyethoxy)-4H-[3,4’-biquinazolin]-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a biquinazolinone core, which is a fused bicyclic structure, and multiple methoxyethoxy substituents that enhance its solubility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’,7,7’-Tetrakis(2-methoxyethoxy)-4H-[3,4’-biquinazolin]-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate quinazolinone derivatives with methoxyethoxy-substituted reagents under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6,6’,7,7’-Tetrakis(2-methoxyethoxy)-4H-[3,4’-biquinazolin]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce more reduced forms of the compound.
Applications De Recherche Scientifique
6,6’,7,7’-Tetrakis(2-methoxyethoxy)-4H-[3,4’-biquinazolin]-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Used in the production of advanced materials, coatings, and adhesives due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 6,6’,7,7’-Tetrakis(2-methoxyethoxy)-4H-[3,4’-biquinazolin]-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,7,7’-Tetrakis(N,N-di-p-methoxyphenyl-amine)-9,9’-spirobifluorene (spiro-OMeTAD): Used in perovskite solar cells as a hole transporting layer.
Tetrakis(triphenylphosphine)palladium(0): A widely used catalyst in organic synthesis.
Uniqueness
6,6’,7,7’-Tetrakis(2-methoxyethoxy)-4H-[3,4’-biquinazolin]-4-one is unique due to its biquinazolinone core and multiple methoxyethoxy substituents, which confer distinct chemical and physical properties. These features make it versatile for various applications in research and industry.
Propriétés
Formule moléculaire |
C28H34N4O9 |
|---|---|
Poids moléculaire |
570.6 g/mol |
Nom IUPAC |
3-[6,7-bis(2-methoxyethoxy)quinazolin-4-yl]-6,7-bis(2-methoxyethoxy)quinazolin-4-one |
InChI |
InChI=1S/C28H34N4O9/c1-34-5-9-38-23-13-19-21(15-25(23)40-11-7-36-3)29-17-30-27(19)32-18-31-22-16-26(41-12-8-37-4)24(39-10-6-35-2)14-20(22)28(32)33/h13-18H,5-12H2,1-4H3 |
Clé InChI |
KCQKELLDRSIAEQ-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)N3C=NC4=CC(=C(C=C4C3=O)OCCOC)OCCOC)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




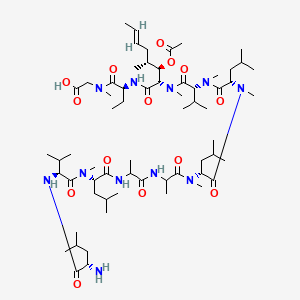
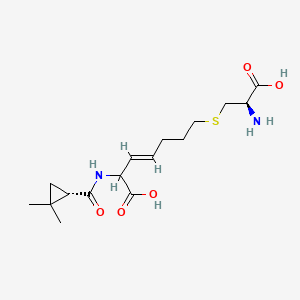
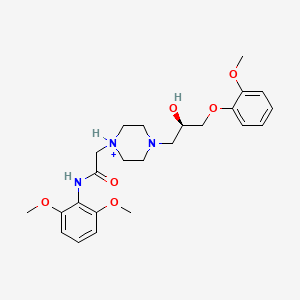
![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B13861544.png)
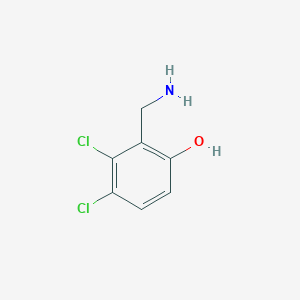
![5,12-dimethyl-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13861561.png)
![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8S,9Z,11S,12R,13Z,15Z,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3R,4R,5R)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B13861562.png)
![5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13861569.png)
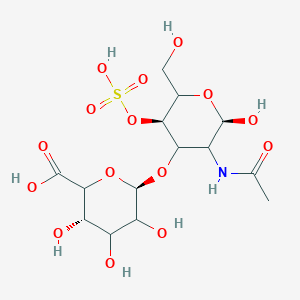
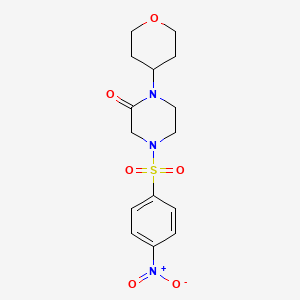
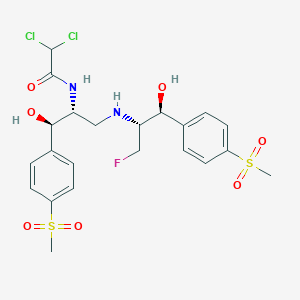
![[4-Chloro-2-(3-thienyl)phenyl]acetic acid](/img/structure/B13861601.png)
